Welcome to the BenchChem Online Store!
molecular formula C6H9N3O B049855 2,4-Dimethyl-1H-imidazole-5-carboxamide CAS No. 124709-80-4

2,4-Dimethyl-1H-imidazole-5-carboxamide

Cat. No. B049855
M. Wt: 139.16 g/mol
InChI Key: MUINFCUJBRRPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05691366

Procedure details

A solution of 2,5-dimethyl-4-imidazolecarboxylic acid (1.4 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.93 g), and N-hydroxybenzotriazole (1.49 g) in N,N-dimethylformamide (14 ml) was stirred at 0° C. for 15 minutes. A solution of (2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-ylamine (1.79 g) in N,N-dimethylformamide (6 ml) was added dropwise to the solution over a period of 10 minutes. The mixture was stirred at 0° C. for 30 minutes and then at room temperature for 24 hours. The reaction mixture was diluted with water and extracted twice with ethyl acetate. The organic phase was washed with brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The residue was chromatographed on silica gel (3% methanol-chloroform) to give N-[(2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-yl]-2,5-dimethyl-4-imidazolecarboxamide (1.6 g) as an oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
(2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-ylamine
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH3:10])=[C:5]([C:7](O)=[O:8])[N:6]=1.Cl.C([N:14]=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1>CN(C)C=O.O>[CH3:1][C:2]1[NH:3][C:4]([CH3:10])=[C:5]([C:7]([NH2:14])=[O:8])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC=1NC(=C(N1)C(=O)O)C
Name
Quantity
1.93 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
1.49 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
(2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-ylamine
Quantity
1.79 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (3% methanol-chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1NC(=C(N1)C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.